methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiophene ring followed by the introduction of the cyclopropylcarbonyl and dimethylcarbamoyl groups through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- methyl 2-[(cyclopropylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- 2-[(Cyclopropylcarbonyl)(methyl)amino]benzoic acid
- 3-Methyl-2-[(phenoxyacetyl)amino]benzoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C14H18N2O4S |
---|---|
Molecular Weight |
310.37g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-7-9(14(19)20-4)12(15-11(17)8-5-6-8)21-10(7)13(18)16(2)3/h8H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
YYZPXMCHOJSSBA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C(=O)N(C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.